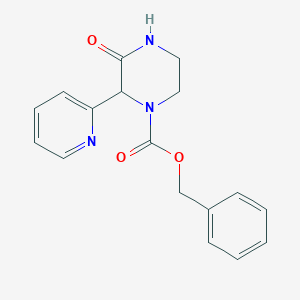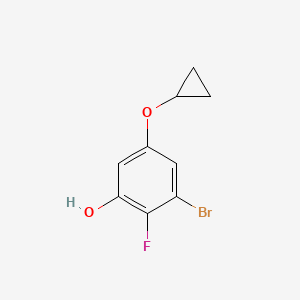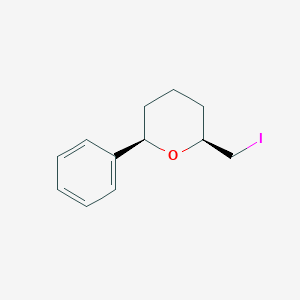
2-(Tert-butyl)-4-(1-methyl-1H-imidazol-5-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl)-4-(1-methyl-1H-imidazol-5-YL)phenol is a synthetic organic compound that features a phenol group substituted with a tert-butyl group and a 1-methyl-1H-imidazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(1-methyl-1H-imidazol-5-YL)phenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: The tert-butyl group and the phenol group are introduced through substitution reactions. This can involve the use of tert-butyl chloride and phenol in the presence of a base such as sodium hydroxide.
Coupling Reactions: The imidazole ring is then coupled with the substituted phenol through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-4-(1-methyl-1H-imidazol-5-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2-(Tert-butyl)-4-(1-methyl-1H-imidazol-5-YL)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-(1-methyl-1H-imidazol-5-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazole ring can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butyl)-4-(1H-imidazol-5-YL)phenol: Lacks the methyl group on the imidazole ring.
2-(Tert-butyl)-4-(1-methyl-1H-imidazol-4-YL)phenol: The imidazole ring is substituted at a different position.
2-(Tert-butyl)-4-(1-methyl-1H-imidazol-5-YL)aniline: The phenol group is replaced with an aniline group.
Uniqueness
2-(Tert-butyl)-4-(1-methyl-1H-imidazol-5-YL)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the tert-butyl group and the 1-methyl-1H-imidazol-5-yl group provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-tert-butyl-4-(3-methylimidazol-4-yl)phenol |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)11-7-10(5-6-13(11)17)12-8-15-9-16(12)4/h5-9,17H,1-4H3 |
InChI Key |
GXFPGEOGSOHSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CN=CN2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B13046905.png)



![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)



